REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:14])=[C:6]([C:8](=[O:13])[CH2:9][S:10]([CH3:12])=O)[CH:7]=1.FC(F)(F)C(O)=O>C1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][CH:9]([S:10][CH3:12])[C:8](=[O:13])[C:6]=2[CH:7]=1
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Name
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|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)C(CS(=O)C)=O)O
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Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solvent is removed under reduced pressure
|
Type
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CUSTOM
|
Details
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to give a yellow oil, which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
gives white crystals
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(C(C(O2)SC)=O)C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |